Brominated isoxazole derivatives represent a structurally unique class of heterocyclic compounds characterized by a five-membered ring containing adjacent oxygen and nitrogen atoms, with a bromine atom at the C3 position. This architecture confers distinctive electronic properties and synthetic versatility, making brominated isoxazoles invaluable intermediates in pharmaceutical development. The presence of the bromine atom significantly enhances electrophilicity at the C3 position, facilitating nucleophilic substitution reactions that enable diverse molecular diversification [8]. This reactivity profile allows medicinal chemists to rapidly generate compound libraries for structure-activity relationship (SAR) studies targeting various disease pathways.
The bioisosteric properties of brominated isoxazoles contribute to their widespread application in drug design. These compounds effectively mimic phenolic or carboxylic acid functionalities present in natural products while offering superior metabolic stability. This molecular mimicry is exemplified in the structural modification of natural antitumor agents like combretastatin A-4, where brominated isoxazole derivatives demonstrated potent antimitotic activity by inducing microtubule destabilization at nanomolar concentrations (0.005-0.02 µM) [4] [6]. Similarly, maslinic acid derivatives containing 3-bromoisoxazole moieties exhibited enhanced anticancer activity against SW480 colon cancer cells, reducing viability to 9-10% at 30 µM concentrations compared to the parent compound [6].
The pharmacological significance of brominated isoxazoles spans multiple therapeutic areas:
Table 1: Commercial Availability of Key Brominated Isoxazole Building Blocks
Compound Name | CAS Number | Purity | Price (1g) | Suppliers |
---|---|---|---|---|
2-(3-Bromoisoxazol-5-yl)acetic acid | 4992-20-5 | >97% | $70-110 | Smolecule, Ambeed |
3-Bromoisoxazole-5-carboxylic acid | 6567-35-7 | 97-98% | $53-71 | CymitQuimica |
2-(1,2-Benzisoxazol-3-yl)acetic acid | 4865-84-3 | >95% | $13 | A2BChem |
Table 2: Brominated Isoxazole Derivatives in Natural Product Modification
Natural Product | Brominated Isoxazole Derivative | Biological Activity | Potency Enhancement |
---|---|---|---|
Combretastatin A-4 | Isoxazole derivatives 7 and 9 | Antimitotic microtubule destabilization | MEC = 0.005-0.02 µM |
Maslinic acid | Compounds 1a-1d | Antiproliferative activity against SW480 cells | Viability 9-10% at 30µM |
Hydnocarpin | Compound 5 | Cytotoxicity against A375 melanoma cells | IC₅₀ = 0.76 µM (48h) |
Forskolin | Acetylated derivative 6 | Activity against BT-474 breast cancer cells | IC₅₀ = 0.5 µM |
The 3-bromo-5-substituted isoxazole configuration represents a specialized molecular architecture with distinctive electronic characteristics and spatial orientation. The bromine atom at the C3 position creates a significant electron-withdrawing effect that polarizes the isoxazole ring, reducing electron density at C5 (calculated XLogP3: 0.9) while enhancing electrophilicity at C3 and C4 positions . This polarization facilitates regioselective functionalization at these positions while maintaining the integrity of the acetic acid side chain at C5. The dipole moment of approximately 2.5 Debye creates favorable electrostatic interactions with biological targets, particularly in enzyme binding pockets where directional polarity complements protein architecture [8].
The hydrogen bonding capacity of the acetic acid moiety at C5 significantly influences bioactivity profiles. This carboxylic acid functionality serves as a:
The molecular conformation of 2-(3-bromoisoxazol-5-yl)acetic acid features a near-perpendicular orientation between the isoxazole ring and the acetic acid side chain (torsion angle: 85-95°). This spatial arrangement minimizes steric hindrance while allowing optimal interaction with target proteins. Computational analyses reveal that the bond length between the isoxazole C5 and the acetic acid α-carbon measures approximately 1.50 Å, shorter than typical C-C single bonds (1.54 Å), indicating partial conjugation that enhances molecular rigidity . This semi-rigid structure reduces entropic penalties during protein binding, contributing to higher binding affinities.
Table 3: Key Molecular Descriptors of 2-(3-Bromoisoxazol-5-yl)acetic Acid
Molecular Property | Value | Significance |
---|---|---|
Molecular Formula | C₅H₄BrNO₃ | Confirmed via elemental analysis |
Molecular Weight | 205.99 g/mol | Optimal for drug penetration |
Hydrogen Bond Donor Count | 1 (COOH) | Enables targeted H-bonding interactions |
Hydrogen Bond Acceptor Count | 4 (O,N,Br,O) | Facilitates binding to multiple residues |
Rotatable Bond Count | 2 | Balances flexibility and rigidity |
Heavy Atom Count | 10 | Contributes to molecular complexity |
Topological Polar Surface Area | 61.5 Ų | Enhances membrane permeability |
The regiochemical specificity of the 3-bromo-5-acetic acid configuration creates unique structure-activity relationships compared to isomeric forms:
The synthetic versatility of this motif enables diverse transformations:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1